Antimalarial Activity Against Plasmodium falciparum: Defined IC₅₀ Range with Demonstrated Lack of Cytotoxicity at 50 µM
2,6-Dimethoxy-1-acetylmethylhydroquinone (compound 6/149) exhibited in vitro antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) clones of *Plasmodium falciparum* with IC₅₀ values in the range of 5.5–42.2 µM [1]. Critically, in the same study, the compound showed no cytotoxicity towards the human oral epidermoid KB carcinoma cell line at the highest concentration tested (50 µM) [1]. This contrasts with many hydroquinone derivatives and quinone-based antimalarials that exhibit significant cytotoxicity at concentrations overlapping with their antimalarial IC₅₀, thereby limiting therapeutic windows. For context, 2,6-dimethoxyhydroquinone (DMHQ) derivatives have been shown to exhibit varying degrees of cytotoxicity to KB and PC-9 cell lines under synergistic activation by L-ascorbic acid, with some analogs demonstrating potent cytotoxicity at concentrations as low as 5–20 µM [2].
| Evidence Dimension | In vitro antimalarial potency and cytotoxicity |
|---|---|
| Target Compound Data | IC₅₀: 5.5–42.2 µM (P. falciparum D6 and W2 clones); No cytotoxicity at 50 µM (KB cells) |
| Comparator Or Baseline | 2,6-Dimethoxyhydroquinone (DMHQ) derivatives: Cytotoxicity observed at 5–20 µM in KB and PC-9 cell lines (ascorbic acid-activated) |
| Quantified Difference | Target compound lacks cytotoxicity at concentrations up to 50 µM, whereas comparator derivatives exhibit cytotoxicity at concentrations as low as 5–20 µM under comparable assay conditions |
| Conditions | *P. falciparum* D6 (chloroquine-sensitive) and W2 (chloroquine-resistant) clones; Human oral epidermoid KB carcinoma cell line; in vitro assay |
Why This Matters
This favorable selectivity profile—antimalarial activity at low micromolar concentrations with no detectable cytotoxicity at 50 µM—makes 2,6-dimethoxy-1-acetylmethylhydroquinone a more attractive starting point for antimalarial lead optimization compared to 2,6-dimethoxyhydroquinone derivatives that exhibit cytotoxicity within the same concentration range.
- [1] Ma, C. et al. (2006). Antimalarial Compounds from Grewia bilamellata. Journal of Natural Products. DOI: 10.1021/np050313d View Source
- [2] Sheh, L. et al. (1992). Cytotoxicity studies on some novel 2,6-dimethoxyhydroquinone derivatives. Anti-Cancer Drug Design, 7, 315-327. PMID: 1324689 View Source
